![molecular formula C14H15FN2S3 B2784072 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole CAS No. 477846-20-1](/img/structure/B2784072.png)
2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The molecule also contains sulfanyl groups attached to a cyclopentyl group and a 2-fluorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, followed by the introduction of the sulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, the sulfanyl groups, and the fluorobenzyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the sulfanyl and fluorobenzyl groups. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all be determined by the nature of the functional groups present in the molecule .Applications De Recherche Scientifique
Antitumor Applications
Compounds containing the 1,3,4-thiadiazole moiety have been investigated for their inhibitory activity against various tumor-associated enzymes, such as carbonic anhydrase IX. This enzyme is a transmembrane protein that contributes to tumor acid-base regulation, promoting cancer cell survival in hypoxic conditions. Halogenated sulfonamides derived from 1,3,4-thiadiazole have shown potent inhibition against carbonic anhydrase IX, suggesting their potential as antitumor agents (Ilies et al., 2003).
Antimycobacterial Activity
Derivatives of 1,3,4-thiadiazoles have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds present a new class of antituberculosis agents, highlighting their potential in addressing the challenge of drug-resistant tuberculosis (Karabanovich et al., 2016).
Antifungal and Antibacterial Properties
1,3,4-thiadiazole derivatives have been shown to exhibit antifungal and antibacterial activities. For example, certain compounds have displayed good antifungal activity against a range of pathogens, suggesting their utility in developing new antifungal agents (Mastrolorenzo et al., 2000). Additionally, novel quinolone derivatives incorporating the 1,3,4-thiadiazole moiety have shown promising antibacterial activity, indicating their potential in creating new antibiotics (Kidwai et al., 1998).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards and safe handling procedures .
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S3/c15-12-8-4-1-5-10(12)9-18-13-16-17-14(20-13)19-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSUXRLNJGHVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2783990.png)
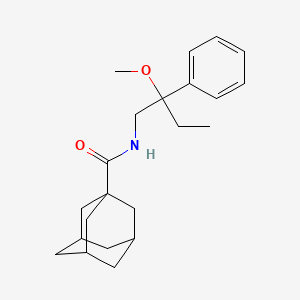


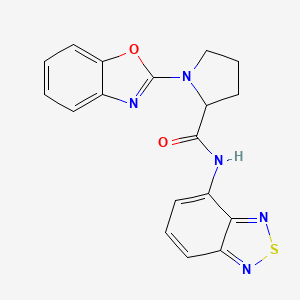
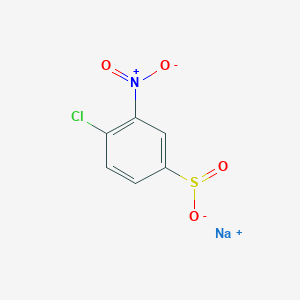
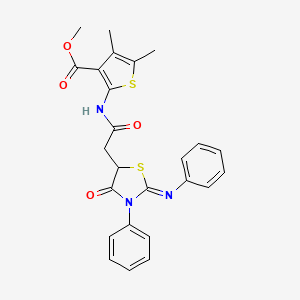
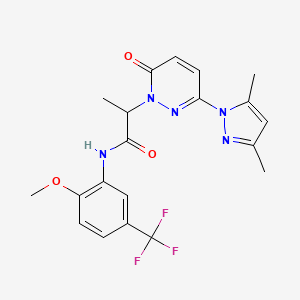

![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)
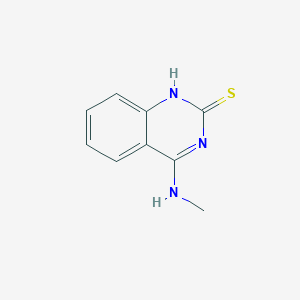
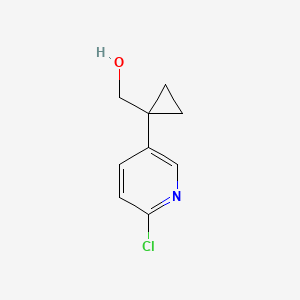
![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)
![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)